molecular formula C15H15ClN2O3 B5886850 N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B5886850
M. Wt: 306.74 g/mol
InChI Key: ZFXLZAXKRJKXNE-UHFFFAOYSA-N
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Description

The investigation of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea is part of a larger effort within the scientific community to understand and utilize the chemical properties of diarylurea derivatives.

Diarylurea derivatives, characterized by a urea (B33335) core linked to two aromatic rings, are a significant class of compounds in medicinal chemistry. mdpi.com This structural motif is present in numerous compounds that exhibit a wide range of biological activities, including antithrombotic, antimalarial, antibacterial, and anti-inflammatory properties. mdpi.comresearchgate.net In recent years, there has been a notable focus on the development of diarylurea derivatives as potential anticancer agents. researchgate.netnih.gov

The urea functional group is a key pharmacophore, with the NH moiety acting as a hydrogen bond donor and the oxygen atom serving as a hydrogen bond acceptor. mdpi.com This allows diarylurea derivatives to bind to various enzymes and receptors within biological systems, making them attractive candidates for drug design. mdpi.com Several diarylurea derivatives, such as sorafenib (B1663141) and regorafenib, are already in clinical use for the treatment of different types of cancer. researchgate.netnih.gov

The specific structural features of this compound make it a compound of particular interest to researchers. The presence of a chlorophenyl group and a dimethoxyphenyl group on the urea scaffold can influence its electronic properties, lipophilicity, and steric profile. These characteristics, in turn, can affect its biological activity and potential as a lead compound in drug discovery.

The 4-chlorophenyl group is a common substituent in medicinal chemistry and is known to enhance the binding affinity of molecules to their biological targets. The 2,4-dimethoxyphenyl group, with its electron-donating methoxy (B1213986) groups, can also modulate the compound's reactivity and interaction with biological macromolecules. The combination of these two moieties on a diarylurea framework provides a unique chemical entity for investigation.

Research into analogues of this compound allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substitution patterns on the aromatic rings, scientists can fine-tune the compound's properties to optimize its desired biological effects. For example, studies on related diarylurea compounds have explored how different substituents impact their anticancer and antimicrobial activities.

The academic inquiry into the chemistry of this compound encompasses several key areas:

Synthesis and Characterization: A primary focus of research is the development of efficient and scalable synthetic routes to produce this compound and its analogues. This involves exploring different coupling reactions and purification techniques. Once synthesized, the compounds are thoroughly characterized using various analytical methods, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy, to confirm their structure and purity. nih.gov

Biological Evaluation: A significant portion of the research is dedicated to evaluating the biological activities of these compounds. This often involves in vitro screening against various cell lines, such as cancer cells or microbial pathogens, to determine their potential therapeutic applications. For instance, related diarylurea derivatives have been tested for their cytotoxic effects against different cancer cell lines. researchgate.net

Mechanism of Action Studies: Once a compound shows promising biological activity, researchers investigate its mechanism of action to understand how it exerts its effects at the molecular level. This can involve identifying the specific enzymes, receptors, or signaling pathways that the compound interacts with. For example, studies on similar compounds have explored their ability to inhibit kinases or other key proteins involved in disease processes. dundee.ac.uknih.gov

Computational Modeling: Molecular modeling and computational chemistry techniques are often employed to complement experimental studies. These methods can provide insights into the binding modes of diarylurea derivatives with their biological targets and help in the rational design of new, more potent analogues.

The following table provides a summary of key research findings related to diarylurea derivatives, which provides context for the study of this compound.

Compound Class Key Research Findings Potential Applications
Diarylurea DerivativesExhibit a broad spectrum of biological activities. researchgate.netnih.govAnticancer, Antithrombotic, Antimalarial, Antibacterial, Anti-inflammatory mdpi.comresearchgate.net
Substituted DiarylureasThe nature and position of substituents on the aryl rings significantly influence biological activity.Targeted drug design for specific diseases.
N-(4-chlorophenyl) substituted compoundsThe 4-chlorophenyl moiety often enhances binding affinity to biological targets. dundee.ac.uknih.govDevelopment of potent enzyme inhibitors.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXLZAXKRJKXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

The construction of the urea (B33335) linkage in this compound is typically achieved through well-established methods in organic chemistry. These methods primarily involve the reaction of an amine with a reactive carbonyl species.

Urea Linkage Formation Strategies

The most common and direct route to N,N'-disubstituted ureas is the reaction between an amine and an isocyanate. In the synthesis of this compound, this can be achieved in two ways:

Reaction of 4-chloroaniline (B138754) with 2,4-dimethoxyphenyl isocyanate: This involves the nucleophilic attack of the amino group of 4-chloroaniline on the electrophilic carbonyl carbon of 2,4-dimethoxyphenyl isocyanate.

Reaction of 2,4-dimethoxyaniline (B45885) with 4-chlorophenyl isocyanate: Conversely, 2,4-dimethoxyaniline can act as the nucleophile, attacking 4-chlorophenyl isocyanate.

The isocyanate precursors can be prepared from the corresponding anilines by treatment with phosgene (B1210022) or a safer alternative like triphosgene (B27547) (bis(trichloromethyl) carbonate). The in situ generation of the isocyanate is often preferred to avoid handling these hazardous reagents.

Another established method is the carbamate (B1207046) intermediate route . In this two-step approach, an aniline (B41778) is first reacted with a chloroformate, such as phenyl chloroformate, to form a stable carbamate intermediate. This carbamate is then treated with the second amine to yield the desired unsymmetrical urea. For the synthesis of the target compound, this would involve the preparation of either phenyl (4-chlorophenyl)carbamate or phenyl (2,4-dimethoxyphenyl)carbamate, followed by reaction with 2,4-dimethoxyaniline or 4-chloroaniline, respectively.

The use of carbonyldiimidazole (CDI) offers a phosgene-free alternative. CDI activates a primary amine to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to form the urea. The order of addition of the amines is crucial to prevent the formation of symmetrical urea byproducts.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and stoichiometry of the reactants.

For the isocyanate-based synthesis, polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used to facilitate the dissolution of the reactants. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. Maintaining a 1:1 stoichiometric ratio of the amine and isocyanate is important to minimize the formation of byproducts.

In the case of in situ isocyanate generation using triphosgene, the reaction is often performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated.

The carbamate route generally proceeds under mild conditions. The formation of the carbamate intermediate is often carried out in the presence of a base, and the subsequent reaction with the second amine may require heating.

Synthetic RouteKey ReagentsTypical SolventsTemperatureGeneral Yield Range
Isocyanate + Amine4-chloroaniline, 2,4-dimethoxyphenyl isocyanate (or vice versa)DCM, THF, DMFRoom TemperatureGood to Excellent
In situ Isocyanate4-chloroaniline, 2,4-dimethoxyaniline, Triphosgene, Base (e.g., TEA)DCM, Toluene0 °C to RTGood to Excellent
Carbamate IntermediateAniline, Phenyl Chloroformate, Second AmineChloroform, DCMRoom Temperature to RefluxGood
CDI Method4-chloroaniline, 2,4-dimethoxyaniline, CDITHF, DMFRoom TemperatureModerate to Good

Novel Approaches in the Synthesis of this compound and its Precursors

While traditional methods are reliable, novel synthetic strategies are continuously being developed to improve efficiency, safety, and substrate scope. One such approach is the palladium-catalyzed C-N cross-coupling reaction . This method allows for the synthesis of unsymmetrical diaryl ureas from aryl halides and a simple urea source, such as benzylurea, in a two-step, one-pot procedure. For the target compound, this could involve the initial coupling of 4-chlorobenzylurea with an appropriate aryl halide, followed by deprotection and a second coupling with a different aryl halide.

Recent advancements in catalysis have also explored the use of novel catalysts for urea synthesis under milder conditions. For instance, electrochemical methods are being investigated for the synthesis of urea from nitrogen and carbon dioxide, although their application to complex diaryl ureas is still in its nascent stages.

Derivatization and Functionalization Reactions of the Urea Scaffold

The this compound scaffold can be chemically modified to generate a library of analogues. These modifications can be targeted at the aryl rings or the urea linkage itself.

Modification of Aryl and Benzyl Substituents

The aromatic rings of this compound are amenable to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the existing substituents.

The 4-chlorophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the chlorine atom and the urea linkage. Substitution, if it occurs, would be directed to the positions ortho to the chlorine atom.

The 2,4-dimethoxyphenyl ring is activated by the two electron-donating methoxy (B1213986) groups, directing electrophilic attack to the positions ortho and para to these groups. The 5-position is the most likely site for substitution due to the combined directing effects of the 2- and 4-methoxy groups.

Functional groups can also be introduced by utilizing appropriately substituted anilines in the initial synthesis. For example, starting with a functionalized 4-chloroaniline or 2,4-dimethoxyaniline would directly lead to a derivatized urea.

Ring SystemDirecting EffectPredicted Site of Electrophilic SubstitutionPotential Reactions
4-chlorophenylDeactivating, ortho, para-directing2- and 6-positionsNitration, Halogenation, Friedel-Crafts
2,4-dimethoxyphenylActivating, ortho, para-directing5-positionNitration, Halogenation, Friedel-Crafts

Regioselective Synthesis of Analogues

The regioselective synthesis of analogues of this compound is inherently achieved through the synthetic strategies that build the unsymmetrical urea core. The choice of the starting anilines and the order of their reaction in methods like the carbamate or CDI routes determine the final arrangement of the aryl substituents.

For the regioselective functionalization of the pre-formed urea scaffold, the differing electronic properties of the two aryl rings can be exploited. For instance, a reaction that favors electron-rich aromatic rings would selectively occur on the 2,4-dimethoxyphenyl ring. Conversely, reactions that are more favorable on electron-deficient rings could potentially be directed towards the 4-chlorophenyl ring, although this is generally more challenging.

Further regiocontrol can be achieved by introducing directing groups onto one of the aryl rings prior to the urea formation step. These directing groups can then be removed or transformed after the desired functionalization has been accomplished.

Advanced Structural Characterization and Elucidation

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in verifying the molecular structure of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea by probing the vibrations of its chemical bonds, the magnetic environments of its nuclei, and its electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman) for this compound

Key vibrational modes for diaryl ureas include the N-H stretching, C=O (Amide I), N-H bending and C-N stretching (Amide II and III), and vibrations of the aromatic rings. For this compound, the FT-IR spectrum is expected to show strong N-H stretching vibrations in the range of 3300-3400 cm⁻¹. The carbonyl (C=O) stretching, a strong and characteristic peak, is anticipated around 1630-1680 cm⁻¹. The C-N stretching and N-H bending modes are expected in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aromatic C=C stretching bands are found in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the methoxy (B1213986) groups would likely produce strong bands in the 1000-1300 cm⁻¹ region, and the C-Cl stretching vibration is expected in the lower frequency region of 1000-1100 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic rings and the C=O bond are expected to be prominent. The symmetric C-N stretching in urea (B33335) derivatives is often observed around 1010 cm⁻¹ in the solid state.

Predicted FT-IR Data for this compound Based on Analogous Compounds
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3400
C=O (Urea)Stretching (Amide I)1630 - 1680
N-H / C-NBending/Stretching (Amide II)1580 - 1620
C-N / N-HStretching/Bending (Amide III)1290 - 1350
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1400 - 1600
C-O-C (Methoxy)Asymmetric Stretching1200 - 1275
C-O-C (Methoxy)Symmetric Stretching1000 - 1075
C-ClStretching1000 - 1100
Predicted Raman Data for this compound Based on Analogous Compounds
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingsRing Breathing~1000
C-N (Urea)Symmetric Stretching~1010
C=O (Urea)Stretching~1650

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C, 2D NMR)

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic, methoxy, and urea protons. The urea N-H protons are expected to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm. The aromatic protons of the 4-chlorophenyl group would likely appear as a pair of doublets due to ortho- and meta-coupling. The protons of the 2,4-dimethoxyphenyl ring would exhibit a more complex pattern due to their different chemical environments. The methoxy groups would give rise to two singlets around δ 3.7-3.9 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the urea group is expected to have a chemical shift in the range of δ 152-155 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm, with the carbons attached to the electronegative oxygen and chlorine atoms appearing at lower fields. The methoxy carbons would be observed at approximately δ 55-56 ppm. 2D NMR techniques such as COSY and HMQC/HSQC would be employed to confirm the proton-proton and proton-carbon correlations, respectively, thereby solidifying the structural assignment.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)
Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Urea N-H8.5 - 9.5Singlet (2H)
Aromatic H (4-chlorophenyl)7.2 - 7.6Doublet (2H), Doublet (2H)
Aromatic H (2,4-dimethoxyphenyl)6.5 - 8.0Multiplet (3H)
Methoxy (-OCH₃)3.7 - 3.9Singlet (3H), Singlet (3H)
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
Carbon TypeExpected Chemical Shift (δ, ppm)
C=O (Urea)152 - 155
Aromatic C-O150 - 160
Aromatic C-Cl125 - 130
Aromatic C-N138 - 142
Aromatic C-H98 - 130
Methoxy (-OCH₃)55 - 56
Predicted UV-Vis Absorption Data for this compound
Electronic TransitionExpected λmax (nm)
π → π* (Aromatic Rings)240 - 280

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

Determination of Molecular Conformation and Packing

Based on the crystal structures of analogous diaryl ureas, the urea moiety [-NH-C(=O)-NH-] in this compound is expected to be planar. The two phenyl rings are likely to be twisted with respect to this plane. For instance, in the crystal structure of N,N′-Bis(4-chlorophenyl)urea, the phenyl ring is aligned at an angle of 51.6(1)° with respect to the N-C(=O)-N fragment. scispace.com In N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, the dihedral angle between the 2,5-dimethoxyphenyl ring and the urea plane is 20.95(8)°. nih.gov The specific torsion angles in the title compound would be influenced by the steric hindrance from the ortho-methoxy group and the electronic effects of the substituents.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of diaryl ureas is typically dominated by intermolecular hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This often leads to the formation of one-dimensional hydrogen-bonded chains or tapes. In N,N′-Bis(4-chlorophenyl)urea, for example, the two N-H fragments of one molecule form hydrogen bonds to the C=O fragment of an adjacent molecule, resulting in a linear hydrogen-bonded chain. scispace.com

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected to play a role in stabilizing the crystal structure. researchgate.net The presence of both an electron-withdrawing group (-Cl) and electron-donating groups (-OCH₃) on the phenyl rings could influence the nature and geometry of these π-π interactions. The relative arrangement of the phenyl rings (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.

Polymorphism and Crystallographic Data Inconsistencies

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published data concerning the polymorphism and crystal structure of this compound. Despite extensive investigation into related urea derivatives, no specific crystallographic information files (CIFs), detailed structural analyses, or studies on the potential polymorphic forms of this particular compound appear to be available in the public domain.

Consequently, it is not possible to provide an analysis of its crystallographic parameters, such as crystal system, space group, or unit cell dimensions. Furthermore, without any reported crystal structures, a discussion on crystallographic data inconsistencies or the existence of different polymorphs cannot be conducted.

Future research involving the synthesis of single crystals of this compound and their analysis through techniques like X-ray diffraction would be necessary to elucidate its solid-state structure and explore the possibility of polymorphism. Such studies would be foundational for understanding the compound's physicochemical properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a method of choice for predicting molecular properties due to its favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations are employed to perform geometry optimization, which systematically alters the molecular structure to find the configuration with the lowest possible energy.

For this compound, this process would yield precise data on bond lengths, bond angles, and dihedral (torsion) angles. This information is crucial for understanding the molecule's spatial conformation, including the relative orientation of the 4-chlorophenyl and 2,4-dimethoxyphenyl rings and the planarity of the central urea (B33335) moiety. The electronic structure analysis would further reveal the distribution of electrons within the molecule, highlighting the effects of its various functional groups.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: Specific calculated data for this compound is not available in the reviewed literature. The table below is a representative structure for the type of data that would be generated.)

Parameter Predicted Value
Bond Lengths (Å)
C=O (Urea) Data not available
C-N (Urea) Data not available
C-Cl Data not available
C-O (Methoxy) Data not available
**Bond Angles (°) **
N-C-N (Urea) Data not available
C-N-C Data not available
**Dihedral Angles (°) **

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govtandfonline.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, this analysis would map the distribution of these orbitals, showing which parts of the molecule (e.g., the phenyl rings, the urea bridge) are most involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies for this compound (Note: Specific calculated data for this compound is not available in the reviewed literature.)

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

| Energy Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs). dntb.gov.uanih.gov This method allows for the investigation of charge transfer and hyperconjugative interactions within the molecule.

For this compound, NBO analysis would quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This is particularly useful for understanding the stability imparted by interactions such as the delocalization of lone pairs from oxygen and nitrogen atoms into adjacent anti-bonding orbitals, which stabilizes the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. Different colors on the MEP surface represent different electrostatic potential values: red typically indicates regions of negative potential (rich in electrons and attractive to electrophiles), while blue indicates regions of positive potential (electron-poor and attractive to nucleophiles). Green and yellow represent intermediate potentials.

An MEP map of this compound would highlight the electronegative oxygen atom of the urea's carbonyl group as a region of high negative potential (a site for hydrogen bonding), while the N-H protons would appear as regions of positive potential. This mapping is invaluable for predicting sites of intermolecular interactions.

Molecular Docking Simulations of this compound and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling

In a molecular docking study, this compound would be treated as a ligand, and its binding affinity and pose would be calculated for the active site of a target protein. The simulation scores the binding based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Such a simulation would identify key amino acid residues in the protein's binding pocket that interact with the ligand. For example, the urea group's N-H groups and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. The phenyl rings can engage in hydrophobic and π-π stacking interactions. This detailed interaction profile helps to explain the molecule's potential biological activity and provides a basis for designing more potent analogues.

Table 3: Illustrative Molecular Docking Results for a Phenylurea Compound (Note: As no specific docking studies for this compound were found, this table illustrates the typical data obtained from such a simulation.)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Example Kinase Data not available Amino Acid 1 Hydrogen Bond (with Urea C=O)
Amino Acid 2 Hydrogen Bond (with Urea N-H)
Amino Acid 3 Hydrophobic (with Chlorophenyl ring)

Binding Affinity Prediction

Predicting the binding affinity of a ligand to its biological target, typically a protein, is a cornerstone of computational drug discovery. For this compound, a member of the diaryl urea class, common targets include protein kinases, which are crucial regulators of cell signaling. Aberrant kinase activity is a hallmark of many diseases, including cancer. Diaryl ureas are known to act as Type II kinase inhibitors, binding to and stabilizing the inactive conformation of the kinase.

Molecular docking is a primary technique used to predict the binding mode and estimate the binding affinity of a ligand. This process involves placing the ligand into the active site of the target protein and calculating a score that represents the strength of the interaction. The urea moiety is a key pharmacophore, typically forming critical hydrogen bonds with the protein backbone in the hinge region. nih.gov

For a compound like this compound, the key interactions with a kinase active site, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or B-RAF, would be predicted as follows:

Hydrogen Bonding: The two N-H groups of the urea linker act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. These groups typically form a bidentate hydrogen bond with conserved amino acid residues in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The 4-chlorophenyl and 2,4-dimethoxyphenyl rings occupy hydrophobic pockets within the binding site. The 4-chloro substituent can enhance binding by interacting with a hydrophobic region, while the dimethoxy groups can influence orientation and solubility.

π-Stacking Interactions: The aromatic rings can engage in π-π or cation-π stacking with aromatic residues like phenylalanine or tyrosine in the active site, further stabilizing the complex. nih.gov

Table 1: Representative Binding Affinities of Diaryl Urea Analogs Against Kinase Targets

Note: The data in this table is representative of the compound class and not specific to this compound. Data sourced from studies on analogous compounds. frontiersin.orgfrontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. This allows for the exploration of the molecule's conformational landscape—the collection of all possible shapes it can adopt and their relative energies.

For diaryl ureas, a key conformational feature is the relative orientation of the two aryl rings with respect to the central urea plane. The conformation is defined by the torsion angles around the N-C(aryl) bonds. Studies of the Cambridge Structural Database and computational analyses have shown that diaryl ureas overwhelmingly prefer a planar, trans-trans (or anti-anti) conformation. In this arrangement, the N-H bonds are anti to the C=O bond, which minimizes steric hindrance and allows for the formation of intermolecular hydrogen-bonded tapes in the solid state.

An MD simulation of this compound in an aqueous environment would likely show that the anti-anti conformation is the most stable and predominantly populated state. However, transient fluctuations into other conformations (syn-anti, syn-syn) would also be observed. The 2,4-dimethoxy substitution pattern may introduce specific conformational preferences due to potential steric clashes or intramolecular hydrogen bonding with the adjacent urea N-H group, which could slightly alter the rotational barrier around the N-C(aryl) bond compared to unsubstituted diaryl ureas. The free energy landscape derived from such simulations would quantify the relative stability of these different conformations.

Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. From the electronic structure, several chemical reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack. nih.gov

Global Reactivity Descriptors are properties of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. nih.gov

Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , pinpoint specific reactive sites within the molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps identify which atoms are most likely to act as nucleophiles (attacked by electrophiles) or electrophiles (attacked by nucleophiles). For this compound, the carbonyl oxygen would be a likely site for electrophilic attack, while the nitrogen and oxygen atoms of the methoxy (B1213986) groups could also play a role.

While specific DFT calculations for this compound are not published, the table below provides representative calculated values for a structurally similar diaryl urea, illustrating the typical outputs of such an analysis.

Table 2: Representative Calculated Global Reactivity Descriptors for a Diaryl Urea Analog

Note: These values are illustrative, based on typical DFT calculation results for similar aromatic urea structures, and are not specific experimental or calculated values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical properties of the molecules, known as molecular descriptors, to their activity.

For a series of diaryl urea derivatives designed as, for example, kinase inhibitors, a QSAR study would involve several steps:

Data Set Collection: A set of diaryl urea analogs with experimentally measured biological activity (e.g., IC50 values against a specific kinase) is compiled. This set would include this compound.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Steric descriptors (e.g., molecular volume), electronic descriptors (e.g., dipole moment), and hydrophobic descriptors (e.g., logP).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), a mathematical model is built that best correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules not used in model building).

QSAR studies on diaryl urea kinase inhibitors have often found that a combination of steric, electronic, and hydrophobic properties governs their activity. For instance, a model might show that bulky, electron-withdrawing substituents on one phenyl ring and hydrophobic, hydrogen-bond-accepting groups on the other ring increase inhibitory potency. The resulting model can then be used to predict the activity of new, unsynthesized diaryl urea derivatives, prioritizing the most promising candidates for synthesis and testing.

Table 3: Common Molecular Descriptors Used in QSAR Models for Diaryl Urea Derivatives

Compound Names Mentioned

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on the N-(4-chlorophenyl) Moiety

The N-(4-chlorophenyl) moiety plays a significant role in the biological activity of diarylurea compounds. The presence and position of substituents on this phenyl ring can modulate the electronic properties, hydrophobicity, and steric interactions of the entire molecule, thereby influencing its binding affinity to target proteins.

The 4-chloro substitution is a common feature in many biologically active diarylureas, including several kinase inhibitors. The chlorine atom is an electron-withdrawing group, which can enhance the acidity of the adjacent N-H proton of the urea (B33335) linkage. This increased acidity can lead to stronger hydrogen bonding interactions with amino acid residues in the active site of target enzymes, such as kinases. For a related compound, N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, it has been suggested that the 4-chlorophenyl group enhances electron-withdrawing properties, which can stabilize enzyme-ligand interactions.

In a study of diarylurea derivatives as antiproliferative agents, it was observed that compounds bearing a 4-chloro substituent on the phenyl ring proximal to the urea group exhibited stronger activity against cancer cell lines compared to their non-chlorinated counterparts. nih.gov This highlights the positive contribution of the chloro group to the compound's biological profile.

The position of the halogen substituent is also critical. Para-substitution, as seen in N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, is often favored over ortho or meta positions. This preference may be attributed to the electronic effects being more pronounced at the para position and to avoid potential steric hindrance that could disrupt the optimal binding conformation.

Table 1: Impact of Substituents on the N-phenyl Moiety of Diarylurea Analogues

Substituent at para-positionElectronic EffectExpected Impact on Activity
-ClElectron-withdrawingEnhanced binding affinity
-FElectron-withdrawingSimilar to -Cl, may improve metabolic stability
-CH3Electron-donatingMay decrease binding affinity
-OCH3Electron-donatingMay decrease binding affinity
-CF3Strongly electron-withdrawingPotentially strong enhancement of binding affinity

Influence of Substitutions on the N'-(2,4-dimethoxyphenyl) Moiety

The N'-(2,4-dimethoxyphenyl) moiety is the other key component influencing the SAR of the parent compound. The methoxy (B1213986) groups at positions 2 and 4 are of particular importance. Methoxy groups are generally considered electron-donating and can also participate in hydrogen bonding. Their presence can significantly affect the compound's solubility, membrane permeability, and interactions with the target protein.

The 2,4-dimethoxy substitution pattern provides a specific electronic and steric profile. The methoxy group at the 4-position is known to improve solubility and can engage in favorable interactions within hydrophobic pockets of the enzyme's active site. The methoxy group at the 2-position (ortho) can induce a conformational twist in the phenyl ring relative to the urea plane. This conformational constraint can be either beneficial or detrimental to the binding affinity, depending on the specific topology of the target's active site. In some cases, this twist can orient the molecule for optimal interactions, while in others it may prevent effective binding.

Studies on related diarylurea structures have shown that the position of alkoxy groups can affect steric hindrance and electronic effects, which in turn influences biological activity. For instance, the comparison between N-(4-chlorophenyl)-N'-(2-ethoxyphenyl)urea and N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea suggests that the positioning of the alkoxy group is a critical determinant of the molecule's interaction with its biological target.

Table 2: Influence of Methoxy Group Positioning on the N'-phenyl Moiety

Substitution PatternPotential Effects
2,4-dimethoxyCombination of improved solubility and conformational constraint
4-methoxyPrimarily improves solubility and hydrophobic interactions
3,4-dimethoxyDifferent electronic distribution and steric profile
2,5-dimethoxyAltered conformational and electronic properties

Role of the Urea Linkage Modifications

The urea linkage (-NH-CO-NH-) is a cornerstone of the diarylurea pharmacophore. It serves as a rigid scaffold that correctly orients the two aryl moieties for optimal interaction with the target protein. Crucially, the urea group is an excellent hydrogen bond donor (both N-H groups) and acceptor (the carbonyl oxygen), enabling it to form strong and specific hydrogen bonds with the protein backbone, often in the hinge region of kinases.

Replacing the urea linkage with a thiourea (B124793) (-NH-CS-NH-) is another common modification. The thiocarbonyl group has different electronic and hydrogen-bonding properties compared to the carbonyl group, which can lead to altered binding affinities and selectivities.

Table 3: Effects of Urea Linkage Modifications

ModificationConsequencePotential Impact on Activity
N-MethylationLoss of one H-bond donor, increased lipophilicityActivity can be increased or decreased depending on the target
N-AcetylationLoss of one H-bond donor, addition of a potential H-bond acceptorGenerally leads to a decrease in activity for kinase inhibition
ThioureaAltered H-bonding and electronic propertiesCan change target selectivity and potency
Reversed UreaAltered orientation of H-bond donors and acceptorsLikely to disrupt established binding modes

Comparative Analysis with Structurally Related Diarylurea Analogues

To better understand the SAR of this compound, it is informative to compare it with other well-known diarylurea compounds, particularly those with established biological activities such as kinase inhibitors.

Sorafenib (B1663141) , a multi-kinase inhibitor, is a prominent example of a biologically active diarylurea. While structurally more complex, it shares the core N,N'-diarylurea motif. The SAR of Sorafenib and its analogues has been extensively studied and provides valuable insights. For instance, the pyridine (B92270) and trifluoromethyl-substituted phenyl ring in Sorafenib are crucial for its potent activity. Comparing our target compound, the 2,4-dimethoxyphenyl group is electronically different from the phenoxy-pyridine moiety of Sorafenib, which would likely result in a different kinase inhibition profile.

In a study of diaryl ureas as antiproliferative agents, compounds with a 4-chloro-3-(trifluoromethyl)phenyl terminal moiety showed significant inhibitory activity across numerous cell lines. researchgate.net This highlights the importance of strong electron-withdrawing groups on one of the phenyl rings. The single 4-chloro substituent in our target compound is less electron-withdrawing than the combination of chloro and trifluoromethyl groups, which may translate to a difference in potency.

Table 4: Comparison with Structurally Related Diarylurea Kinase Inhibitors

CompoundN-phenyl MoietyN'-phenyl MoietyKey SAR Features
This compound4-chlorophenyl2,4-dimethoxyphenylElectron-withdrawing chloro group and electron-donating/solubilizing dimethoxy groups
Sorafenib4-chloro-3-(trifluoromethyl)phenyl4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenylStrong electron-withdrawing groups on one ring; extended moiety on the other for additional interactions
Linifanib (ABT-869)4-fluoro-3-methylphenyl5-(N-methylcarbamoyl)-indazol-6-ylIndazole ring provides key hydrogen bonding interactions

Pharmacophore Identification and Molecular Design Principles

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For diarylurea kinase inhibitors, a general pharmacophore model can be derived from the common structural features and binding modes observed in co-crystal structures with their target kinases.

The key features of a diarylurea pharmacophore typically include:

Two hydrophobic/aromatic regions: Corresponding to the two phenyl rings.

A hydrogen bond donor feature: The N-H group adjacent to the less substituted or more electron-poor phenyl ring.

A hydrogen bond donor feature: The N-H group adjacent to the more substituted or electron-rich phenyl ring.

A hydrogen bond acceptor feature: The carbonyl oxygen of the urea linkage.

In the case of this compound, the 4-chlorophenyl ring and the 2,4-dimethoxyphenyl ring constitute the two hydrophobic regions. The two N-H groups and the carbonyl oxygen of the urea bridge are the key hydrogen bonding elements. The specific substitution pattern on each ring then fine-tunes the electronic and steric properties of these pharmacophoric features, influencing the compound's potency and selectivity.

Molecular modeling and docking studies of related diarylureas in the active sites of kinases like VEGFR-2 have shown that the urea moiety typically forms hydrogen bonds with conserved residues in the hinge region, such as a glutamate (B1630785) and an aspartate. The two aryl rings then occupy adjacent hydrophobic pockets. The design of novel analogues of this compound would involve modifying the substituents on the phenyl rings to optimize these hydrophobic and hydrogen-bonding interactions. For example, introducing further hydrogen bond donors or acceptors on the 2,4-dimethoxyphenyl ring could lead to additional interactions with the protein and potentially increased potency.

Mechanistic Investigations of Biological Activity Non Clinical Focus

Molecular Target Identification and Characterization

Research into the molecular targets of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea and its analogs has focused on their interactions with key cellular proteins, such as enzymes and receptors.

While specific kinetic data for the direct inhibition of enzymes by this compound is not extensively documented in publicly available literature, the broader class of diarylurea compounds has been investigated as enzyme inhibitors, particularly targeting kinases. The urea (B33335) functional group is a key structural motif that can mimic peptide bonds, enabling these compounds to interact with the active sites of enzymes like kinases and proteases.

The proposed binding mode for some urea-based kinase inhibitors involves the formation of hydrogen bonds between the urea group and the amino acid residues in the hinge region of the kinase. The N-H protons of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aryl rings, such as the 4-chlorophenyl and 2,4-dimethoxyphenyl groups, are thought to occupy hydrophobic pockets within the enzyme's binding site, contributing to the affinity and selectivity of the interaction. The 4-chlorophenyl group, being electron-withdrawing, may help to stabilize these enzyme-ligand interactions.

Studies on other urea derivatives have demonstrated their potential to inhibit various enzymes. For example, certain N,N-disubstituted urea derivatives have been identified as inhibitors of bacterial enzymes, contributing to their antimicrobial effects. nih.gov

Table 1: General Binding Characteristics of Diarylurea Compounds with Kinases

Interacting Moiety Type of Interaction Target Region in Kinase
Urea Group Hydrogen Bonding Hinge Region

Direct receptor binding studies for this compound are not widely reported. However, the general principle of ligand-receptor interaction suggests that the compound's structural features, including the substituted phenyl rings, would govern its binding affinity and specificity to any potential receptor targets. The presence of the chlorophenyl and dimethoxyphenyl groups is believed to enhance binding affinity to specific molecular targets.

For a structurally related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU), cellular pharmacology studies in a human colon adenocarcinoma cell line indicated that it enters cells via passive diffusion and exhibits weak, non-covalent binding to intracellular components rather than tight binding to a specific receptor. nih.gov The loss of the compound from the cells was rapid, with a half-life of approximately 130 seconds, further suggesting a lack of strong, specific receptor binding. nih.gov

In Vitro Cellular Pathway Modulation Studies

Investigations into the effects of this compound and its analogs on cellular pathways have been conducted in various model systems, providing insights into their mechanisms of action at the cellular level.

Several studies on compounds structurally related to this compound have demonstrated their ability to inhibit cell growth and proliferation in various cell lines. For instance, a triazole precursor containing a 4-chlorophenyl moiety, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, was shown to inhibit the proliferation of human breast cancer cell lines. nih.gov In the MCF-7 cell line, this compound induced cell cycle arrest at the G1 phase. nih.gov

Another related compound, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, exhibited anti-proliferative effects against several tumor cell lines in a dose-dependent manner. researchgate.net The mechanism of this anti-proliferative activity was linked to the inhibition of the phosphorylation of the extracellular signal-regulated protein kinase 1/2 (ERK1/2), a key component of cellular signaling pathways that regulate cell growth. researchgate.net

Table 2: Effects of Structurally Related Compounds on Cell Proliferation

Compound Cell Line Effect
N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide MCF-7 (Breast) Inhibition of proliferation, G1 cell cycle arrest nih.gov

The cytoskeleton, a dynamic network of protein filaments, is crucial for cell shape, division, and motility. Some phenyl-substituted urea compounds have been shown to interfere with the cytoskeleton, particularly with microtubule dynamics. For example, 4-tert-butyl-[3-(2-chloroethyl) ureido] phenyl and 4-iodo-[3-(2-chloroethyl)ureido]phenyl have been reported to induce microtubule depolymerization and disrupt the cytoskeleton in human umbilical vascular endothelial cells and M21 tumor cells. researchgate.net This disruption of the microtubule network can interfere with cell division and other essential cellular processes. While direct evidence for this compound is lacking, the shared phenylurea scaffold suggests a potential for similar activity.

Investigation of Antimicrobial Action Mechanisms

Derivatives of urea have been investigated for their antimicrobial properties, with research suggesting various mechanisms of action against microbial pathogens.

The presence of a chlorophenyl group in the structure of urea derivatives is often associated with antimicrobial activity. nih.gov The mechanism of action is thought to involve the interaction of the compound with microbial membranes, with the lipophilic nature of the chlorophenyl group facilitating this interaction.

In a study of new urea derivatives, compounds containing a 4-chlorophenyl group, such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea, demonstrated inhibitory activity against the bacterium Acinetobacter baumannii. nih.gov While the precise mechanism was not fully elucidated, it is hypothesized that these compounds may disrupt the bacterial cell membrane or inhibit essential microbial enzymes.

Another study on the synthesis and in-vitro antibacterial activity of new urea and thiourea (B124793) derivatives reported that compounds containing a 4-chlorophenyl group showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 3: Antimicrobial Activity of a Structurally Related Urea Derivative

Compound Microbial Species Activity

The collective findings from these non-clinical studies on this compound and its analogs point towards a multi-faceted biological activity profile at the molecular and cellular levels. The interactions with enzymes, modulation of cell signaling pathways, and effects on microbial systems are key areas of ongoing investigation.

Modulation of Inflammatory Response Pathways (Mechanistic Insights)

A comprehensive review of existing scientific literature did not yield specific studies investigating the mechanistic details of this compound in the modulation of inflammatory response pathways. While the broader class of diarylurea compounds has been a subject of interest for their potential anti-inflammatory properties, research pinpointing the precise interactions of this specific compound with key inflammatory signaling cascades such as NF-κB and MAPK pathways is not publicly available.

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response. Their modulation by therapeutic agents is a key area of investigation in the development of anti-inflammatory drugs. Typically, studies in this field would examine a compound's ability to interfere with specific steps in these cascades.

For the NF-κB pathway, this would involve assessing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The phosphorylation of IκBα is a crucial event that allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Therefore, the inhibition of IκBα phosphorylation and the prevention of p65 nuclear translocation are key indicators of anti-inflammatory activity.

Similarly, the MAPK pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a pivotal role in translating extracellular stimuli into cellular inflammatory responses. Mechanistic studies would typically involve evaluating the effect of a compound on the phosphorylation status of these kinases in response to an inflammatory stimulus, such as lipopolysaccharide (LPS).

Unfortunately, specific data from such assays for this compound, including detailed research findings and corresponding data tables, are not available in the reviewed literature. Future non-clinical research would be necessary to elucidate the potential of this compound to modulate these critical inflammatory pathways. Such studies would provide valuable insights into its mechanism of action and its potential as an anti-inflammatory agent.

Degradation Pathways and Environmental Fate Mechanistic Aspects

Microbial Degradation Mechanisms of Urea (B33335) Compounds

Microbial activity is a primary driver in the environmental breakdown of phenylurea herbicides. nih.gov Soil microorganisms, including bacteria and fungi, utilize these compounds as a source of carbon and nitrogen, leading to their transformation and eventual mineralization. nih.govnih.gov The degradation of phenylurea herbicides in agricultural soils is predominantly a microbial process. oup.com

Identification of Degradation Products and Metabolites

The microbial degradation of phenylurea herbicides typically proceeds through a series of well-documented reactions. Although specific metabolites for N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea have not been detailed in the available literature, the degradation pathway can be inferred from related compounds like diuron and linuron. cambridge.orgnih.gov

The initial and often rate-limiting step is N-dealkylation or N-demethoxylation of the urea side chain. cambridge.org In the case of this compound, this would likely involve the removal of the methoxy (B1213986) groups from the dimethoxyphenyl ring.

This is followed by the hydrolysis of the urea bridge , which cleaves the molecule into two main fragments: a substituted aniline (B41778) and a substituted phenylamine derivative. For the target compound, this would result in the formation of 4-chloroaniline (B138754) and 2,4-dimethoxyaniline (B45885).

Subsequent degradation of these aniline intermediates can occur through various mechanisms, including hydroxylation and ring cleavage, ultimately leading to the formation of simpler organic compounds and carbon dioxide. cambridge.org For instance, the degradation of diuron is known to produce 3-(3,4-dichlorophenyl)-1-methylurea, 3-(3,4-dichlorophenyl)urea, and 3,4-dichloroaniline. cambridge.org

Table 1: Plausible Microbial Degradation Products of this compound

Precursor CompoundProposed Degradation ProductDegradation Step
This compoundN-(4-chlorophenyl)-N'-(2-hydroxy-4-methoxyphenyl)ureaO-demethylation
This compoundN-(4-chlorophenyl)-N'-(4-hydroxy-2-methoxyphenyl)ureaO-demethylation
This compound4-chloroanilineHydrolysis of urea bridge
This compound2,4-dimethoxyanilineHydrolysis of urea bridge

Factors Influencing Biodegradation Rates

The rate of microbial degradation of phenylurea herbicides is influenced by a multitude of environmental factors:

Soil Type and Organic Matter: Soils with higher organic matter content tend to exhibit higher microbial activity, which can enhance the degradation of herbicides. cambridge.org However, strong adsorption to soil organic matter can sometimes reduce the bioavailability of the compound to microorganisms.

pH: Soil pH can significantly impact microbial populations and the enzymatic activity responsible for degradation. Different microbial species have different optimal pH ranges for growth and metabolic activity.

Temperature and Moisture: Microbial activity is generally higher at warmer temperatures and optimal moisture levels. These conditions promote microbial growth and enzymatic reactions involved in the degradation process.

Microbial Community Composition: The presence and abundance of specific microbial species capable of degrading phenylurea herbicides are crucial. Long-term application of these herbicides can lead to the adaptation of microbial communities, enhancing their degradation capacity. nih.gov Fungi such as Aspergillus niger have been shown to be effective in degrading some substituted urea herbicides. cambridge.org

Presence of Other Nutrients: The availability of other carbon and nitrogen sources can influence the rate of herbicide degradation. High levels of nitrogen have been observed to generally favor increased rates of urea herbicide degradation. cambridge.org

Chemical and Photochemical Degradation of this compound

In addition to microbial processes, chemical and photochemical reactions contribute to the transformation of this compound in the environment.

Chemical Degradation (Hydrolysis): Phenylurea herbicides are generally stable to chemical hydrolysis under moderate temperatures and pH ranges typically found in agricultural soils (pH 4-10). oup.com However, under more extreme acidic or alkaline conditions, hydrolysis of the urea linkage can occur, leading to the formation of the corresponding aniline and amine derivatives. For a related compound, N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, the half-life for hydrolysis at pH 7 was found to be greater than 30 days, indicating moderate persistence.

Photochemical Degradation (Photolysis): Photodegradation can be a significant pathway for the dissipation of phenylurea herbicides, particularly on soil surfaces and in surface waters. oup.com This process involves the absorption of sunlight, which can lead to the cleavage of chemical bonds within the molecule.

The main photochemical transformation pathways for phenylurea herbicides include reactions with hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter. nih.gov Direct photolysis, while possible, is often less significant for many phenylurea compounds. nih.gov For the structurally similar N-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea, photodegradation in aqueous acetonitrile with UV-Vis irradiation resulted in the formation of 4-chloroaniline and 4-methoxybenzyl alcohol via C–N bond cleavage.

The presence of substances like nitrates and humic acids in water can influence the rate of photodegradation. For some substituted ureas, the presence of nitrates has been shown to slightly enhance photodegradation at acidic pH. researchgate.net

Modeling of Environmental Dissipation and Transformation

Environmental fate models are valuable tools for predicting the persistence and transport of chemicals in the environment. unito.it These models integrate data on a compound's physical and chemical properties with environmental parameters to simulate its behavior over time.

For phenylurea herbicides, dissipation in soil is often modeled using first-order kinetics. This approach has been used to describe the dissipation of herbicides like tebuthiuron, a phenylurea compound, in soil. researchgate.net Such models can estimate the half-life of the compound in a particular environment, which is a key indicator of its persistence.

Table 2: Summary of Factors Influencing Degradation of Phenylurea Herbicides

Degradation PathwayInfluencing FactorsEffect on Degradation Rate
Microbial Degradation High Organic MatterGenerally increases
Optimal Soil pHIncreases
Optimal Temperature & MoistureIncreases
Adapted Microbial CommunityIncreases
High Nitrogen LevelsGenerally increases cambridge.org
Chemical Degradation Extreme pH (Acidic or Alkaline)Increases hydrolysis
Photochemical Degradation Sunlight IntensityIncreases
Presence of Photosensitizers (e.g., nitrates, humic acids)Can enhance nih.govresearchgate.net
Water Chemistry (e.g., pH, dissolved organic carbon)Can influence pathways and rates nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Non-Linear Optical (NLO) Properties of Urea (B33335) Derivatives

Hyperpolarizability Calculations and Experimental Validation

The first hyperpolarizability (β), a measure of a molecule's NLO response, is significantly influenced by the electronic asymmetry of the molecule. In N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea, the 4-chloro substituent acts as an electron-withdrawing group, while the 2,4-dimethoxy substituents are strong electron-donating groups. This push-pull electronic effect across the urea backbone is expected to result in a substantial molecular dipole moment and a significant first hyperpolarizability.

CompoundFirst Hyperpolarizability (β) (esu)
Urea (reference)0.37289 × 10⁻³⁰
Acridine with 2,4-dihydroxybenzaldehyde cocrystal5.63 × 10⁻³⁰
m-Nitroacetanilide5.6419 × 10⁻³⁰

Note: The values in this table are for comparative purposes and are not the calculated or experimental values for this compound.

Experimental validation of theoretical NLO properties is typically achieved through techniques such as the Kurtz-Perry powder method, which measures the second-harmonic generation (SHG) efficiency of a crystalline material.

Potential for Optoelectronic Applications

The anticipated significant NLO properties of this compound suggest its potential for use in various optoelectronic applications. Materials with high second-order NLO responses are crucial for technologies that involve the manipulation of light, such as frequency doubling of lasers, optical switching, and electro-optic modulation. The development of organic NLO materials like this diaryl urea derivative is driven by their potential for high performance, rapid response times, and the ability to be chemically modified to optimize their properties for specific applications.

Supramolecular Assembly and Crystal Engineering of this compound

The urea functional group is a robust and highly directional hydrogen-bonding motif, making it an excellent building block for crystal engineering and the construction of predictable supramolecular architectures. The two N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. This enables the formation of strong and directional N-H···O hydrogen bonds.

Role in Catalysis or as Ligands in Coordination Chemistry

The urea moiety can also play a significant role in catalysis and coordination chemistry. The carbonyl oxygen of urea is a Lewis basic site and can coordinate to metal centers. rjpbcs.com This coordination can activate the urea for further reactions or can be used to construct metal-organic frameworks (MOFs) or coordination polymers.

While the direct catalytic applications of this compound have not been reported, substituted ureas have been explored as catalysts in a number of organic transformations. researchgate.net The hydrogen-bonding capabilities of the urea group can be utilized to activate substrates and stabilize transition states.

In coordination chemistry, urea and its derivatives typically act as monodentate ligands, coordinating to metal ions through the carbonyl oxygen. rjpbcs.com However, the nature of the substituents on the urea nitrogen atoms can influence the electronic properties of the carbonyl oxygen and thus its coordination strength. The aryl groups in this compound could also participate in secondary interactions with the metal center or other ligands in the coordination sphere. The design of ligands containing urea functionalities is an active area of research for the development of new catalysts and functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the crystal structure of N-(4-chlorophenyl)-N'-(2,4-dimethoxyphenyl)urea?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. For example, SCXRD analysis of N-(4-bromophenyl)urea revealed a planar urea core with hydrogen-bonding networks critical for stability . Thermal analysis (DSC/TGA) can supplement structural data by identifying phase transitions or decomposition points.

Q. How can researchers assess the solubility and stability of this compound under varying solvent conditions?

  • Methodology : Perform systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy or HPLC to quantify solubility. Stability studies should include pH-dependent degradation assays (e.g., 1–14 pH range) and accelerated aging under controlled temperatures. Reference solubility trends from structurally similar ureas like triclocarban, which is insoluble in water but soluble in organic solvents .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodology : Utilize urea bond formation via reaction of 4-chlorophenyl isocyanate with 2,4-dimethoxyaniline under anhydrous conditions. Monitor reaction progress by TLC or FTIR for disappearance of the isocyanate peak (~2270 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the herbicidal efficacy of this compound?

  • Methodology :

Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxy with methyl or halogen groups) to assess impact on bioactivity.

Biological Assays : Conduct greenhouse trials using pre-emergent herbicide protocols (e.g., soil drenching) and compare inhibition of monocot/dicot weed species. Reference field trials of CMU (N-(4-chlorophenyl)-N',N'-dimethylurea), which showed dose-dependent weed suppression .

Computational Modeling : Perform docking studies with acetolactate synthase (ALS), a common herbicide target, to predict binding affinity changes due to substituent modifications .

Q. How should researchers resolve contradictions in reported biological activity data across analogs?

  • Methodology :

  • Meta-Analysis : Compile bioactivity data from structurally related ureas (e.g., triclocarban, benzoylureas) to identify trends in substituent effects.
  • Controlled Replication : Standardize assay conditions (e.g., pH, solvent carrier) to minimize variability. For example, discrepancies in insecticidal activity of benzoylureas were attributed to differences in emulsifier concentrations .
  • Mechanistic Profiling : Use transcriptomics or metabolomics to identify off-target effects that may confound activity interpretations .

Q. What analytical strategies are effective for detecting environmental degradation products of this compound?

  • Methodology :

  • LC-MS/MS : Employ high-resolution mass spectrometry to identify photolysis/hydrolysis byproducts. For example, monuron degrades to 4-chloroaniline, detectable via MRM transitions .
  • Isotopic Labeling : Use ¹⁴C-labeled urea to track degradation pathways in soil/water matrices and quantify mineralization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.